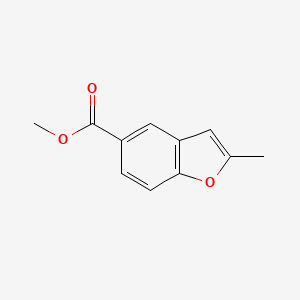

Methyl 2-methyl-1-benzofuran-5-carboxylate

Overview

Description

“Methyl 2-methyl-1-benzofuran-5-carboxylate” is a benzofuran derivative . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

Benzofuran derivatives can be synthesized using various methods. For instance, halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate were prepared using 5-hydroxy-2-methyl-3-benzofuranocarboxylic acid as the starting material . Another method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

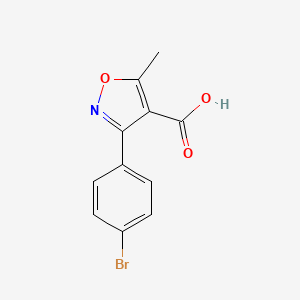

The molecular structure of “Methyl 2-methyl-1-benzofuran-5-carboxylate” can be represented by the formula C11H10O3 . The InChI code for this compound is 1S/C11H10O3/c1-6-10 (11 (13)14-2)8-5-7 (12)3-4-9 (8)15-6/h3-5H,1-2H3 .Chemical Reactions Analysis

Benzofuran derivatives, including “Methyl 2-methyl-1-benzofuran-5-carboxylate”, can undergo various chemical reactions. For instance, the 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .Physical And Chemical Properties Analysis

“Methyl 2-methyl-1-benzofuran-5-carboxylate” has a molecular weight of 190.2 g/mol . It is a solid compound . The InChI key for this compound is QZLJYWONHJSRPM-UHFFFAOYSA-N .Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have been shown to possess significant anticancer activities. For instance, certain substituted benzofurans exhibit dramatic cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .

Pharmaceutical Applications

Some benzofuran compounds are recognized for their extensive pharmaceutical applications. Notable examples include amiodarone, angelicin, bergapten, nodekenetin, xanthotoxin, and usnic acid .

Antimicrobial Agents

Benzofuran is also an emerging scaffold for antimicrobial agents. The structural motif of benzofuran is often employed in strategies for developing new antimicrobial compounds .

Synthesis of Natural Products

The benzofuran ring is a key feature in the total synthesis of natural products. Various synthetic approaches and key transformations involve benzofuran derivatives as intermediates or targets in the synthesis process .

5. Inhibition of Hypoxia-Inducible Factor (HIF-1) Pathway Benzene-sulfonamide-based benzofuran derivatives have been designed to inhibit the HIF-1 pathway, which is involved in carcinogenesis and tumor protein regulation .

Mechanism of Action

Target of Action

Methyl 2-methyl-1-benzofuran-5-carboxylate is a derivative of benzofuran, a class of compounds that are ubiquitous in nature Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in various types of cancer cells

Biochemical Pathways

These could potentially include pathways related to cell growth and proliferation, oxidative stress response, and viral replication .

Result of Action

Benzofuran derivatives have been shown to exhibit significant cell growth inhibitory effects in various types of cancer cells . This suggests that the compound may induce cell cycle arrest or apoptosis, leading to reduced cell proliferation.

Action Environment

This compound, along with other benzofuran derivatives, represents a promising area of research due to their wide range of biological activities and potential therapeutic applications .

Future Directions

Benzofuran derivatives, including “Methyl 2-methyl-1-benzofuran-5-carboxylate”, have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research could focus on exploring the full therapeutic potential of these compounds for the treatment of various diseases .

properties

IUPAC Name |

methyl 2-methyl-1-benzofuran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7-5-9-6-8(11(12)13-2)3-4-10(9)14-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCRSXNCAUQMOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methyl-1-benzofuran-5-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

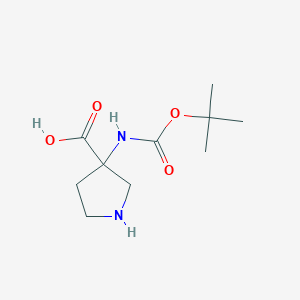

![6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1344108.png)